molecular formula C8H6O B1345660 Ethynyloxybenzene CAS No. 4279-76-9

Ethynyloxybenzene

Cat. No.: B1345660
CAS No.: 4279-76-9
M. Wt: 118.13 g/mol
InChI Key: HJCNOCJDGPFRNM-UHFFFAOYSA-N
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Description

Ethynyloxybenzene, also known as phenoxyacetylene, is an organic compound with the molecular formula C₈H₆O. It consists of a benzene ring substituted with an ethynyl group and an oxygen atom, forming an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethynyloxybenzene can be synthesized through several methods. One common approach involves the reaction of phenol with acetylene in the presence of a base, such as potassium hydroxide, to form the desired product. Another method includes the use of ethynylation reactions where phenol is treated with ethynyl halides under basic conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of catalytic processes to ensure high yields and purity. Catalysts such as palladium or copper-based systems are employed to facilitate the ethynylation of phenol derivatives. These methods are optimized for large-scale production to meet the demands of various applications .

Chemical Reactions Analysis

Types of Reactions

Ethynyloxybenzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethynyloxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethynyloxybenzene involves its interaction with molecular targets through its ethynyl and ether functional groups. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions .

Comparison with Similar Compounds

Ethynyloxybenzene can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

ethynoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O/c1-2-9-8-6-4-3-5-7-8/h1,3-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCNOCJDGPFRNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#COC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10195476
Record name Ethynyloxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4279-76-9
Record name Ethynyloxybenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004279769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethynyloxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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